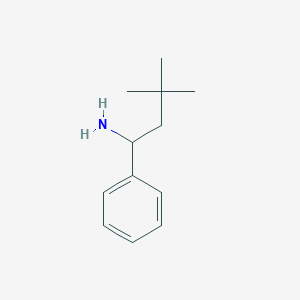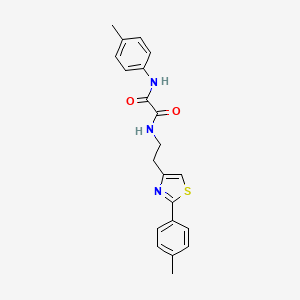methanone CAS No. 1251552-60-9](/img/structure/B2596203.png)
[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the immune system. TAK-659 has shown potential as a therapeutic agent in the treatment of various autoimmune diseases and cancer.
Mechanism Of Action
[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone inhibits SYK, a key signaling molecule in the immune system. SYK is involved in the activation of various immune cells, including B cells, T cells, and mast cells. Inhibition of SYK by [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone leads to the suppression of immune cell activation and subsequent reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to have a broad range of biochemical and physiological effects. It inhibits the activation of B cells, T cells, and mast cells, leading to reduced inflammation and immune cell infiltration in various tissues. [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, further reducing inflammation. In preclinical models of cancer, [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to induce apoptosis and inhibit tumor cell proliferation.
Advantages And Limitations For Lab Experiments
[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown efficacy in various preclinical models of autoimmune diseases and cancer, making it a promising therapeutic agent. However, [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has some limitations as well. It has shown off-target effects on other kinases, which may limit its specificity. Additionally, the optimal dose and dosing schedule for [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone in humans are still being investigated.
Future Directions
There are several future directions for research on [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Clinical trials are ongoing to evaluate the safety and efficacy of [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone in these diseases. Another potential application is in the treatment of cancer. [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has shown promising results in preclinical models of lymphoma and leukemia, and clinical trials are ongoing to evaluate its efficacy in these diseases. Finally, further research is needed to optimize the dosing schedule and evaluate the long-term safety of [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone in humans.
Synthesis Methods
The synthesis of [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone involves several steps, starting from commercially available starting materials. The key step involves the coupling of 4-(5-chloro-2-methylphenyl)piperazine with 2-methoxy-5-pyrimidinylboronic acid, followed by a series of purification steps to obtain the final product.
Scientific Research Applications
[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. It has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. [4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has also been shown to have anti-tumor activity in preclinical models of lymphoma and leukemia.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-3-4-14(18)9-15(12)21-5-7-22(8-6-21)16(23)13-10-19-17(24-2)20-11-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPZRSSVDDWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)




![2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid](/img/structure/B2596130.png)


![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B2596136.png)


![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)

